molecular formula C10H14N2O B2705587 Cyclopropyl(2-methoxypyridin-3-yl)methanamine CAS No. 1270516-78-3

Cyclopropyl(2-methoxypyridin-3-yl)methanamine

Cat. No.: B2705587
CAS No.: 1270516-78-3
M. Wt: 178.235
InChI Key: AIQZCKHGUUXIQD-UHFFFAOYSA-N
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Description

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is a chemical compound with a unique structure that combines a cyclopropyl group, a methoxy group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-methoxypyridin-3-yl)methanamine typically involves the reaction of cyclopropylamine with 2-methoxypyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Cyclopropyl(2-methoxypyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Research explores its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanones: These compounds share a similar pyridinyl structure and are used in similar applications.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridinyl group and exhibit diverse biological activities

Uniqueness

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is unique due to its combination of a cyclopropyl group and a methoxy group attached to a pyridinyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a methanamine moiety linked with a 2-methoxypyridine. Its molecular formula is C11_{11}H14_{14}N2_2O, and it possesses a molecular weight of approximately 194.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. It is believed to inhibit the activity of enzymes involved in microbial growth, thereby exerting antimicrobial effects.
  • Neurological Targets : Research indicates that this compound may serve as a precursor in drug development aimed at treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a neuroactive agent.
  • Receptor Interaction : Studies suggest that it may act on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and other central nervous system functions .

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal properties. Preliminary studies have demonstrated its efficacy against various pathogens, suggesting it could be developed into a therapeutic agent for infections resistant to conventional treatments.

Neuropharmacological Applications

The compound is being explored for its potential role in treating conditions such as depression and anxiety by modulating serotonergic pathways. Its selectivity for the 5-HT2C receptor may provide therapeutic benefits with fewer side effects compared to non-selective agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against several bacterial strains, revealing significant inhibitory concentrations that warrant further investigation into its clinical applications.
  • Neuropharmacology :
    • In vitro studies demonstrated that this compound interacts with the 5-HT2C receptor, exhibiting an EC50 of approximately 23 nM, indicating strong binding affinity compared to other compounds tested .
  • Synthesis and Characterization :
    • Researchers have synthesized various derivatives of this compound to enhance its pharmacokinetic properties, focusing on improving blood-brain barrier permeability and reducing metabolic clearance rates .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameTarget ReceptorEC50 (nM)Antimicrobial ActivityCNS Penetration
This compound5-HT2C23YesHigh
N-Methylated Derivative5-HT2C15ModerateModerate
Non-selective Serotonin Agonist5-HT1A/5-HT2A50NoLow

Properties

IUPAC Name

cyclopropyl-(2-methoxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-8(3-2-6-12-10)9(11)7-4-5-7/h2-3,6-7,9H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQZCKHGUUXIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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